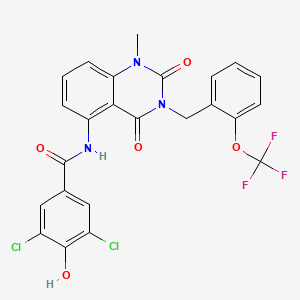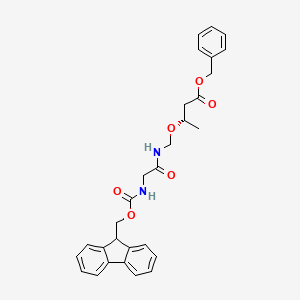
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of glycine, modified with fluorenylmethyloxycarbonyl (Fmoc) and carbobenzyloxy (Cbz) protecting groups. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based drugs and antibody-drug conjugates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz typically involves multiple steps, starting with the protection of glycine. The Fmoc group is introduced to protect the amino group of glycine, followed by the attachment of the isobutane moiety through a nucleophilic substitution reaction. The final step involves the introduction of the Cbz group to protect the carboxyl group. The reaction conditions often include the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of reagents and solvents, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired compound.
化学反应分析
Types of Reactions
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified analogs.
科学研究应用
Chemistry
In chemistry, Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is used as a building block in the synthesis of complex molecules. Its protected functional groups allow for selective reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is used to create peptide-based probes and inhibitors. These molecules can be used to study protein interactions and enzyme activities, providing insights into cellular processes.
Medicine
In medicine, this compound is a key component in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases. The compound’s ability to form stable conjugates with antibodies makes it valuable in the creation of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.
Industry
In the industrial sector, the compound is used in the production of high-value chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of bioactive molecules makes it an important material in the pharmaceutical manufacturing process.
作用机制
The mechanism of action of Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz involves its ability to form stable conjugates with other molecules. The Fmoc and Cbz protecting groups allow for selective reactions, enabling the compound to be incorporated into larger structures. In the context of ADCs, the compound acts as a linker, connecting the drug molecule to the antibody. This targeted delivery system allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.
相似化合物的比较
Similar Compounds
Fmoc-Gly-NH-CH2-O-CH2COOH: Another glycine derivative with similar protecting groups, used in peptide synthesis.
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH: A compound with a cyclopropane moiety, used as an intermediate in ADC synthesis.
Uniqueness
Fmoc-Gly-NH-CH2-O-(S)-isobutane-Cbz is unique due to its specific combination of protecting groups and the isobutane moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of complex bioactive molecules. Its ability to form stable conjugates with antibodies sets it apart from other similar compounds, enhancing its utility in targeted drug delivery systems.
属性
分子式 |
C29H30N2O6 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
benzyl (3S)-3-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]butanoate |
InChI |
InChI=1S/C29H30N2O6/c1-20(15-28(33)35-17-21-9-3-2-4-10-21)37-19-31-27(32)16-30-29(34)36-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h2-14,20,26H,15-19H2,1H3,(H,30,34)(H,31,32)/t20-/m0/s1 |
InChI 键 |
MQMQPGSHGWHZIJ-FQEVSTJZSA-N |
手性 SMILES |
C[C@@H](CC(=O)OCC1=CC=CC=C1)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(CC(=O)OCC1=CC=CC=C1)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


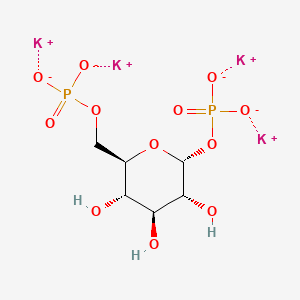

![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)
![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)



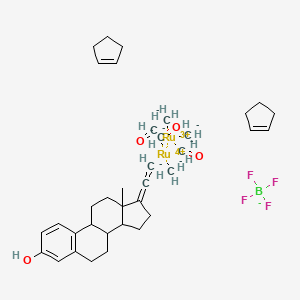
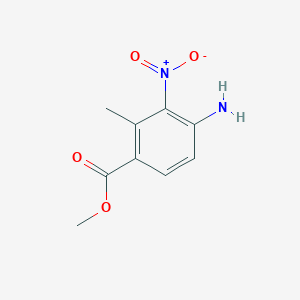
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
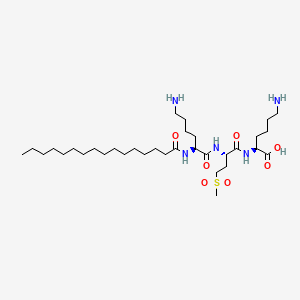
![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
